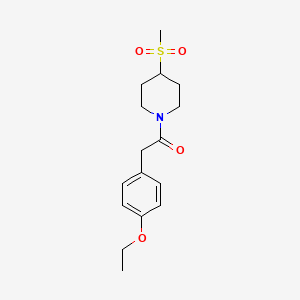

2-(4-Ethoxyphenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(4-ethoxyphenyl)-1-(4-methylsulfonylpiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4S/c1-3-21-14-6-4-13(5-7-14)12-16(18)17-10-8-15(9-11-17)22(2,19)20/h4-7,15H,3,8-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQXNGDUZYQNIBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)N2CCC(CC2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the ethoxyphenyl group and the methylsulfonyl group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production methods aim to optimize reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The ethoxyphenyl and methylsulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functional groups.

Scientific Research Applications

2-(4-Ethoxyphenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

Industry: It can be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

Similar compounds often differ in substituents on the phenyl ring, the nature of the heterocyclic amine (e.g., piperidine vs. piperazine), and the type of sulfonyl or electron-withdrawing groups. Below is a detailed analysis of selected analogs:

2-(4-Ethoxyphenyl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone (CAS 1705550-92-0)

- Structural Features : Replaces the methylsulfonyl group with a 4-methoxyphenylsulfonyl substituent on the piperidine ring.

- Molecular Weight : 417.5 g/mol.

- Impact : The aromatic sulfonyl group increases steric bulk and may alter binding kinetics compared to the methylsulfonyl analog. The methoxy group could enhance solubility but reduce metabolic stability.

- Source :

2-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone

- Structural Features : Substitutes the ethoxyphenyl group with a pyrazole ring bearing a 4-chlorophenyl substituent.

- The piperazine ring (vs. piperidine) may affect conformational flexibility.

- Source :

1-(6-Methylpyridin-3-yl)-2-(4-methylsulfonylphenyl)ethanone (CAS 221615-75-4)

- Structural Features : Replaces the ethoxyphenyl group with a 6-methylpyridinyl moiety and the piperidine ring with a methylsulfonylphenyl group.

- Molecular Weight : 289.35 g/mol.

- The absence of a piperidine ring simplifies the structure but may reduce target specificity.

- Source :

2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone (CAS 386715-52-2)

- Structural Features : Lacks the piperidine ring; features a trifluoromethylphenyl group.

- Molecular Weight : 266.24 g/mol.

- Impact : The trifluoromethyl group enhances metabolic stability and lipophilicity, but the absence of a heterocyclic amine limits interactions with certain biological targets.

- Source :

Physicochemical and Pharmacological Properties

A comparative analysis of key properties is summarized below:

- logP : The target compound balances lipophilicity (logP ~2.8) and solubility, making it suitable for oral bioavailability.

- Solubility : The pyridinyl derivative (CAS 221615-75-4) shows higher solubility due to its polar heterocycle.

- Metabolic Stability : Trifluoromethyl and methylsulfonyl groups generally enhance resistance to oxidative metabolism.

Antifungal Activity

Metal complexes of ethanone derivatives, such as 1-(4-((8-hydroxyquinolin-5-yl)diazenyl)phenyl)-2-(4-methylpiperazin-1-yl)ethanone (), demonstrate enhanced antifungal activity compared to their parent ligands.

Radioligand Potential

Compounds like [18F]3 (), which incorporate fluorinated ethanone moieties, are used as radioligands for imaging oxytocin receptors. The target compound’s methylsulfonyl group could similarly serve as a hydrogen-bond acceptor in receptor binding.

Biological Activity

2-(4-Ethoxyphenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone is a synthetic organic compound belonging to the class of piperidine derivatives. Its unique structural features, including an ethoxyphenyl group and a methylsulfonyl piperidine moiety, suggest potential pharmacological applications. This article aims to explore the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic effects, and mechanisms of action.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of the piperidine ring and subsequent introduction of the ethoxyphenyl and methylsulfonyl groups. Common reagents include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride, under controlled temperature and solvent conditions to optimize yield and purity.

Pharmacological Potential

Research indicates that this compound may interact with various biological targets, including enzymes and receptors. Its potential pharmacological properties warrant further investigation, particularly in drug development for conditions such as inflammation and pain management. The compound's mechanism of action likely involves modulation of specific molecular pathways through binding to target proteins.

Case Studies and Research Findings

- Antinociceptive Activity : In a study evaluating various piperidine derivatives for their analgesic properties, this compound exhibited significant antinociceptive effects in animal models. The compound was shown to reduce pain responses in both acute and chronic pain models, suggesting its potential use in pain management therapies .

- Antitumor Activity : Preliminary studies have indicated that this compound may possess antitumor properties. In vitro assays demonstrated that it inhibited the growth of several cancer cell lines, including breast and colon cancer cells. The observed cytotoxicity was attributed to its ability to induce apoptosis in cancer cells through modulation of apoptotic pathways .

- Enzyme Interaction Studies : Investigations into the interaction of this compound with specific enzymes revealed that it acts as a competitive inhibitor for certain key metabolic enzymes, which could have implications for drug metabolism and efficacy .

The mechanism by which this compound exerts its biological effects involves binding to specific receptors or enzymes, leading to downstream effects that modulate cellular functions. For instance, its interaction with pain receptors may alter neurotransmitter release, thereby impacting pain perception.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Ethoxy-N-methylpiperidine | Ethoxy group attached to a piperidine ring | Lacks a methylsulfonyl group |

| 2-(4-Methoxyphenyl)-N-methylpiperidine | Methoxy group instead of ethoxy | Different electronic properties due to methoxy |

| 1-(4-Methylsulfonyl)piperidine | Piperidine with a methylsulfonyl group | No ethoxy substituent; differing reactivity |

The presence of both the ethoxyphenyl and methylsulfonyl groups in this compound distinguishes it from these similar compounds, potentially enhancing its biological activity and making it a valuable candidate for further research .

Q & A

Basic: What are the recommended synthesis and characterization protocols for this compound?

Methodological Answer:

Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or coupling reactions. For example:

- Step 1: React 4-ethoxyphenylacetyl chloride with 4-(methylsulfonyl)piperidine under basic conditions (e.g., triethylamine) in anhydrous dichloromethane .

- Step 2: Purify the crude product via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).

- Characterization:

- NMR Spectroscopy: Confirm structure using H and C NMR, focusing on the ethoxyphenyl aromatic protons (δ 6.8–7.2 ppm) and piperidinyl methylsulfonyl group (δ 2.8–3.2 ppm) .

- Mass Spectrometry (MS): Validate molecular weight using electron ionization (EI-MS) or high-resolution MS (HRMS) .

- IR Spectroscopy: Identify carbonyl (C=O) stretch near 1680–1700 cm and sulfonyl (S=O) stretches at 1150–1350 cm .

Basic: What safety precautions should be followed during handling?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods to prevent inhalation of dust or vapors .

- Storage: Keep in a cool, dry place away from ignition sources; store in airtight containers to prevent moisture absorption .

- Emergency Procedures: In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Advanced: How can synthetic yield be optimized for this compound?

Methodological Answer:

- Catalyst Screening: Test palladium-based catalysts (e.g., Pd(OAc)) for coupling reactions to improve efficiency .

- Solvent Optimization: Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to balance reaction rate and purity .

- Temperature Control: Conduct reactions under reflux (e.g., 80°C) to accelerate kinetics while avoiding decomposition .

- Real-Time Monitoring: Use thin-layer chromatography (TLC) or inline FTIR to track reaction progress and terminate at optimal conversion .

Advanced: How should researchers address stability and degradation under varying conditions?

Methodological Answer:

- Forced Degradation Studies:

- Thermal Stability: Perform thermogravimetric analysis (TGA) to determine decomposition temperature and storage recommendations .

Advanced: What computational strategies predict this compound’s biological interactions?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2) based on the ethoxyphenyl and sulfonyl moieties .

- Molecular Dynamics (MD) Simulations: Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

- QSAR Modeling: Corate substituent effects (e.g., ethoxy vs. methoxy groups) on bioactivity using datasets from structural analogs .

Advanced: How to resolve contradictions in reported bioactivity data?

Methodological Answer:

- Experimental Replication: Standardize assay conditions (e.g., cell lines, incubation time) across labs to minimize variability .

- Dose-Response Analysis: Perform IC determinations in triplicate using a high-throughput screening platform .

- Analytical Validation: Confirm compound purity (>98% via HPLC) before bioassays to rule out impurity-driven artifacts .

Advanced: What methodologies assess environmental impact?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.